Cas no 321720-03-0 (N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide)

N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide
- N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide
- CHEMBL1382046
- Z45525972
- F1132-0509
- N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethyl-1-benzenesulfonamide
- AKOS000490601
- SMR000172243
- AG-690/12869877
- N-(3-(1H-imidazol-1-yl)propyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3-imidazol-1-ylpropyl)-2,4,6-trimethylbenzenesulfonamide
- N-(3-Imidazol-1-yl-propyl)-2,4,6-trimethyl-benzenesulfonamide
- STK046272
- BRD-K31963361-001-07-5
- 321720-03-0
- MLS000548719
- HMS2549C10
-
- Inchi: InChI=1S/C15H21N3O2S/c1-12-9-13(2)15(14(3)10-12)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3
- InChI Key: MCEKTYMDWHRZJK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 307.13544809Da
- Monoisotopic Mass: 307.13544809Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.4Ų
- XLogP3: 2.1
N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1132-0509-3mg |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1132-0509-5mg |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1132-0509-5μmol |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1132-0509-4mg |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1132-0509-2mg |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1132-0509-2μmol |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1132-0509-1mg |
N-[3-(1H-imidazol-1-yl)propyl]-2,4,6-trimethylbenzene-1-sulfonamide |
321720-03-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide Related Literature
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide
Recent Advances in the Study of N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 321720-03-0)
N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 321720-03-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential as a novel therapeutic agent.
The compound's structure, featuring an imidazole moiety linked to a trimethylbenzene-sulfonamide group, suggests potential interactions with biological targets such as enzymes and receptors. Recent in vitro studies have demonstrated its inhibitory activity against specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its ability to modulate certain signaling pathways has sparked interest in its potential applications in oncology and neurodegenerative diseases. These findings underscore the importance of further research to fully understand its therapeutic potential.
One of the key challenges in the development of N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide as a drug candidate is its pharmacokinetic profile. Recent studies have employed advanced techniques such as LC-MS/MS to evaluate its metabolic stability, plasma protein binding, and permeability across biological membranes. Preliminary results indicate moderate metabolic stability and favorable permeability, suggesting that further structural modifications may be required to optimize its drug-like properties. These insights are critical for guiding the design of next-generation derivatives with improved efficacy and safety profiles.
In addition to its potential therapeutic applications, recent research has also explored the compound's utility as a chemical probe. Its ability to selectively bind to specific biological targets makes it a valuable tool for studying disease mechanisms and identifying novel drug targets. For instance, studies have utilized this compound to investigate the role of certain enzymes in cancer cell proliferation and survival. These findings not only enhance our understanding of disease biology but also pave the way for the development of targeted therapies.
Despite the promising findings, several gaps remain in our understanding of N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide. Future research should focus on elucidating its precise mechanism of action, identifying its off-target effects, and evaluating its efficacy in vivo. Collaborative efforts between academia and industry will be essential to accelerate the translation of these findings into clinical applications. Overall, the recent advancements in the study of this compound highlight its potential as a versatile tool in chemical biology and a promising candidate for drug development.
321720-03-0 (N-3-(1H-imidazol-1-yl)propyl-2,4,6-trimethylbenzene-1-sulfonamide) Related Products
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)



